tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an iodine atom, a propoxy group, and a tert-butyl ester group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the iodine atom and the propoxy group. The tert-butyl ester group is then added to complete the synthesis. Reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce new functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. .
Scientific Research Applications
tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound also contains an iodine atom and a tert-butyl ester group but has a different core structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl ester group but differs in its core structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H22INO3 |
---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-5-6-16-10-8-14(7-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
YIWBNMRXEOHKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CN(CC1I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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